
Einecs 303-690-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H24NNa3O6P2 and a molecular weight of 397.23 g/mol. It is a white solid that is highly soluble in water . This compound is primarily used as a corrosion inhibitor, scale inhibitor, and water treatment agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction typically proceeds as follows:
Step 1: 3,5,5-trimethylhexylamine is reacted with formaldehyde to form an intermediate imine.
Step 2: The intermediate imine is then reacted with phosphorous acid to form the final product, trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate.
Industrial Production Methods
In industrial settings, the production of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is carried out in large reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphonate compounds.
Substitution: The compound can undergo substitution reactions where the imino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different fields such as water treatment and corrosion inhibition .
Applications De Recherche Scientifique
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phosphonate compounds.
Biology: Investigated for its potential use in biological systems as a chelating agent.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in water treatment processes to prevent scale formation and corrosion.
Mécanisme D'action
The mechanism of action of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions, thereby preventing the formation of insoluble metal salts that cause scale and corrosion . The compound interacts with metal ions through its phosphonate groups, forming stable complexes that are soluble in water .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
- Triammonium hydrogen ((dodecylimino)bis(methylene))diphosphonate
Uniqueness
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific structure, which provides it with high solubility in water and effective chelating properties. This makes it particularly suitable for applications in water treatment and corrosion inhibition compared to other similar compounds.
Propriétés
Numéro CAS |
94201-99-7 |
|---|---|
Formule moléculaire |
C11H24NNa3O6P2 |
Poids moléculaire |
397.23 g/mol |
Nom IUPAC |
trisodium;hydron;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.3Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |
Clé InChI |
NTDFHCTXJNJLIR-UHFFFAOYSA-K |
SMILES canonique |
[H+].CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


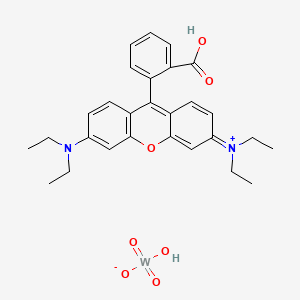

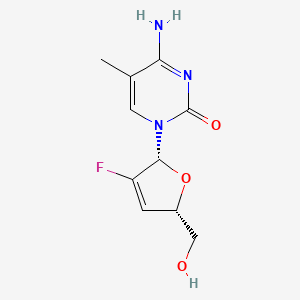
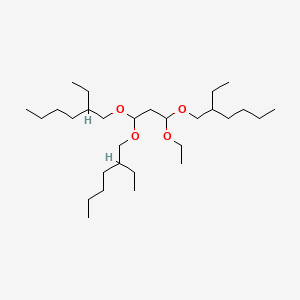
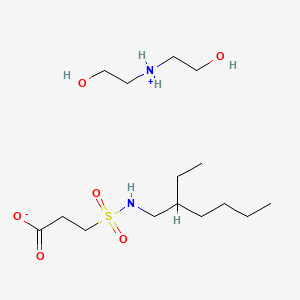
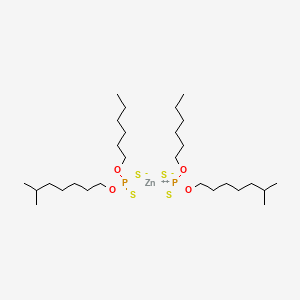
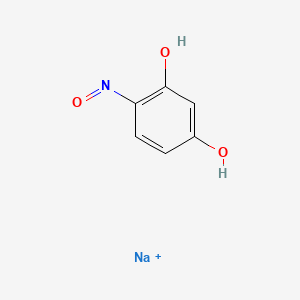
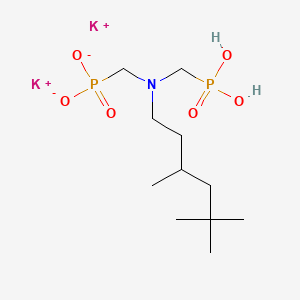
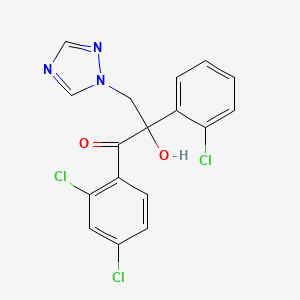
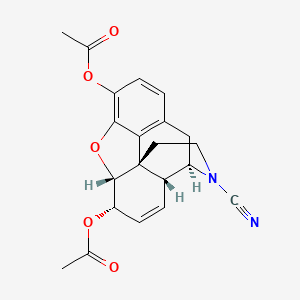
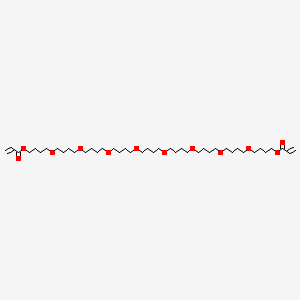

![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
